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Compound of Interest

Compound Name:
1,5-Diphenyl-3-(4-

methoxyphenyl)formazan

Cat. No.: B1144065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Formazans are a class of intensely colored compounds characterized by the unique [N=N-

C=N-NH] functional group. Triarylformazans, in particular, have garnered significant attention in

medicinal chemistry and drug development due to their diverse biological activities, including

antimicrobial, antiviral, and anticancer properties. Their versatile synthesis, allowing for the

introduction of various substituents on the aryl rings, enables the fine-tuning of their

pharmacological profiles. This document provides a detailed protocol for the synthesis of

substituted triarylformazans, methods for their characterization, and a summary of relevant

data.

General Synthesis Pathway
The most common and versatile method for synthesizing substituted 1,3,5-triarylformazans is a

two-step process. The first step involves the condensation of an arylhydrazine with an aromatic

aldehyde to form an aryl hydrazone. The second step is the coupling of the aryl hydrazone with

a diazonium salt, generated in situ from a substituted aniline, under alkaline conditions.
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Step 1: Aryl Hydrazone Formation

Step 2: Diazonium Salt Formation & Coupling
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Figure 1: General workflow for the synthesis of substituted triarylformazans.

Experimental Protocols
Part 1: Synthesis of Benzaldehyde Phenylhydrazone
(Intermediate)
This protocol describes the synthesis of the aryl hydrazone intermediate from benzaldehyde

and phenylhydrazine.

Materials:

Phenylhydrazine (0.01 mol)

Benzaldehyde (0.01 mol)

Dilute Acetic Acid (2 mL in 10 mL water)
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Rectified Spirit (for recrystallization)

Activated Charcoal

100 mL Conical Flask

Stirrer

Filtration apparatus

Oven

Procedure:

To a well-stirred mixture of benzaldehyde (0.01 mol) in dilute acetic acid (2 mL in 10 mL

water) in a 100 mL conical flask, add phenylhydrazine (0.01 mol) dropwise at room

temperature.[1]

Continue stirring the reaction mixture for an additional hour and then let it stand at room

temperature for 30 minutes.[1]

A yellow crystalline mass will precipitate. Filter the precipitate and dry it in an oven at 60°C.

[1]

Recrystallize the crude product from rectified spirit with charcoal treatment to obtain pure

benzaldehyde phenylhydrazone as fine colorless needles.[1]

Expected Yield: Approximately 80%.[1] Melting Point: 156°C.[1]

Part 2: Synthesis of Substituted 1-phenyl-3-phenyl-5-
arylformazans
This protocol details the synthesis of the final formazan product by coupling the benzaldehyde

phenylhydrazone with a substituted aryl diazonium salt.

Materials:

Substituted Aryl Amine (e.g., 4-nitroaniline, 4-chloroaniline) (0.01 mol)
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Concentrated Hydrochloric Acid (5 mL)

Deionized Water

Sodium Nitrite (1.6 g in 7.5 mL water)

Benzaldehyde Phenylhydrazone (0.01 mol)

Pyridine (20 mL)

Chloroform and Petroleum Ether (for recrystallization)

100 mL Conical Flask

Ice Bath

Stirrer

Filtration apparatus

Procedure:

Dissolve the substituted aryl amine (0.01 mol) in a mixture of concentrated hydrochloric acid

(5 mL) and water (5 mL) in a 100 mL conical flask with constant stirring.[1]

Cool the reaction mixture in an ice bath until the temperature is below 5°C.[1]

Separately, prepare a solution of sodium nitrite (1.6 g) in water (7.5 mL) and chill it in an ice

bath to below 5°C.[1]

Filter the sodium nitrite solution to get a clear solution. Add this solution dropwise to the

aniline mixture with vigorous shaking, ensuring the temperature does not exceed 10°C. This

forms the diazonium salt solution.[1]

Filter the diazonium salt solution to obtain a clear solution.

In a separate flask, dissolve benzaldehyde phenylhydrazone (0.01 mol) in pyridine (20 mL)

and maintain the temperature below 10°C in an ice bath.[1]
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Add the clear diazonium salt solution dropwise to the benzaldehyde phenylhydrazone

solution with continuous stirring.[1]

Allow the reaction mixture to stand for about 4 hours.[1]

Pour the reaction mixture into 250 mL of ice-cold water with continuous stirring. A dark-

colored solid will separate out.[1]

Filter the solid product and wash it successively with cold water, followed by hot water, and

finally with methanol.[1]

Air-dry the product and recrystallize from a mixture of chloroform and petroleum ether.[1]

Data Presentation
The following tables summarize the physicochemical and spectral data for a series of

synthesized substituted triarylformazans.

Table 1: Physicochemical Data of Synthesized Formazan Derivatives (FM1-FM5)

Compound
Code

R-Group
(Substituent)

Molecular
Formula

Melting Point
(°C)

% Yield

FM1 4-Nitrophenyl C₁₉H₁₅N₅O₂ 184 65

FM2 4-Chlorophenyl C₁₉H₁₅N₄Cl 176 62

FM3
2,3-

Dichlorophenyl
C₁₉H₁₄N₄Cl₂ 148 68

FM4 3-Chlorophenyl C₁₉H₁₅N₄Cl 154 70

FM5 2-Pyridyl C₁₈H₁₅N₅ 136 60

Data sourced from J Adv Pharm Technol Res. 2010 Oct;1(4):396-400.[1]

Table 2: Spectral Data of Synthesized Formazan Derivatives (FM1-FM5)
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Compound
Code

λmax (nm,
Ethanol)

IR (KBr, cm⁻¹)
¹H NMR
(CDCl₃, δ ppm)

Mass Spectra
(m/z)

FM1 468

3470 (N-H), 1635

(C=N), 1593

(N=N)

14.6 (s, 1H, NH),

7.25-7.51 (m,

5H, Ar-H), 7.94-

8.91 (m, 5H, Ar-

H), 8.24-8.27 (m,

4H, Ar-H)

346 [M]⁺, 345

[M-1]⁺, 344 [M-

2]⁺

FM2 484

3446 (N-H), 1364

(C=N), 1593

(N=N)

15.35 (s, 1H,

NH), 7.05-7.45

(m, 5H, Ar-H),

7.55-7.83 (m,

5H, Ar-H), 7.91-

8.21 (m, 5H, Ar-

H)

335 [M]⁺, 333

[M-2]⁺

FM3 344

3313 (N-H), 1655

(C=N), 1593

(N=N)

14.25 (s, 1H,

NH), 6.84-6.96

(m, 4H, Ar-H),

7.08-7.3 (m, 5H,

Ar-H), 7.33-7.37

(m, 5H, Ar-H)

287 [M]⁺, 286

[M-1]⁺, 285 [M-

2]⁺

FM4 476

3450 (N-H), 1654

(C=N), 1581

(N=N)

15.31 (s, 1H,

NH), 7.90-8.31

(m, 5H, Ar-H),

7.01-7.62 (m,

5H, Ar-H), 6.6-

6.9 (m, 3H, Ar-H)

370 [M]⁺, 369

[M-1]⁺

FM5 473

3502 (N-H), 1653

(C=N), 1589

(N=N)

16.23 (s, 1H,

NH), 7.71-8.27

(m, 5H, Ar-H),

7.24-7.61 (m,

5H, Ar-H), 6.73-

7.50 (m, 4H, Ar-

H)

335 [M]⁺, 333

[M-2]⁺
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Data sourced from J Adv Pharm Technol Res. 2010 Oct;1(4):396-400.[1]

Conclusion
The synthetic protocol outlined provides a reliable and adaptable method for the preparation of

a variety of substituted triarylformazans. The ability to introduce diverse functional groups onto

the aryl rings makes this class of compounds a valuable scaffold for further investigation in

drug discovery and development. The provided data serves as a reference for the

characterization of these and similar formazan derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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